molecular formula C15H10ClF2N3 B2364037 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine CAS No. 477870-06-7

7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine

Cat. No.: B2364037
CAS No.: 477870-06-7
M. Wt: 305.71
InChI Key: WLUKJQQTEJCGLN-UHFFFAOYSA-N
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Description

7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine typically involves multi-step organic reactions. A common route might include:

    Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.

    Chlorination: Introduction of the chlorine atom at the 7th position can be achieved using chlorinating agents like thionyl chloride.

    Benzylation: The 2,5-difluorobenzyl group can be introduced through nucleophilic substitution reactions using appropriate benzyl halides.

Industrial Production Methods

Industrial production may involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinazolines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or quinazoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Dihydroquinazolines.

    Substitution Products: Various substituted quinazolines depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Quinazoline derivatives are explored as catalysts in organic reactions.

    Material Science: Used in the development of novel materials with specific properties.

Biology

    Enzyme Inhibition: Some quinazoline derivatives act as enzyme inhibitors, useful in studying enzyme functions.

    Cell Signaling: Investigated for their role in modulating cell signaling pathways.

Medicine

    Anticancer Agents: Quinazoline derivatives are studied for their potential as anticancer drugs.

    Antimicrobial Agents: Explored for their antibacterial and antifungal properties.

Industry

    Dyes and Pigments: Used in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazoline derivative used as an anticancer agent.

    Erlotinib: Another quinazoline-based anticancer drug.

    Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.

Uniqueness

7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine may have unique properties due to the specific substitution pattern on the quinazoline ring, potentially leading to distinct biological activities or chemical reactivity.

Properties

IUPAC Name

7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF2N3/c16-10-1-3-12-14(6-10)20-8-21-15(12)19-7-9-5-11(17)2-4-13(9)18/h1-6,8H,7H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUKJQQTEJCGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CNC2=NC=NC3=C2C=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326771
Record name 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679164
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477870-06-7
Record name 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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